molecular formula C14H11FO2 B3005989 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone CAS No. 343-59-9

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone

Cat. No.: B3005989
CAS No.: 343-59-9
M. Wt: 230.238
InChI Key: UJPHDMQSTCOYTM-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone is an aromatic ketone with the molecular formula C14H11FO2. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which contribute to its unique chemical properties.

Scientific Research Applications

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Microtubules are dynamic polymers composed of tubulin dimers, and they play essential roles in maintaining cell structure, cell division, and cell movement. MTAs specifically target microtubules to disrupt their function. In the case of 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone, it interacts with microtubules, affecting their polymerization or depolymerization . The primary target is the tubulin protein within microtubules.

Mode of Action

This compound can act as either a stabilizer or a destabilizer of microtubules. Stabilizers, such as taxanes (e.g., paclitaxel), promote microtubule polymerization, while destabilizers, like vincas (e.g., vinblastine), induce microtubule depolymerization. In the case of this compound, it likely destabilizes microtubules, leading to spindle assembly poisoning, mitotic blockage, and ultimately cell death .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Additionally, drug resistance mechanisms (e.g., P-glycoprotein overexpression) may impact its effectiveness in individual patients .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 115°C and 150°C . Another method includes the double esterification of amino groups and phenolic hydroxyl groups, followed by Fries rearrangement under aluminum chloride/sodium chloride conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as fluorine diazotization and hydrolysis to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom and hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

  • 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone
  • 2-Acetyl-4-fluorophenol
  • 2-Hydroxy-5-fluoroacetophenone

Uniqueness: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which significantly influence its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and specificity in various chemical and biological applications .

Properties

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPHDMQSTCOYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenylacetic acid (8.09 g, 59.46 mmoles) was dissolved in 15 ml dichloromethane. To this mixture, oxalylchloride (5.2 ml, 59.46 mmoles) and DMF (3 drops) were added at 0° C. and stirred for 30 min. The solvent was evaporated and dissolved in 15 ml dichloromethane. To this mixture, 4-fluoroanisole (5.0 g, 39.64 mmoles) was added and cooled to 0° C. At 0° C. AlCl3 (7.92 g, 59.46 mmoles) was added and the reaction mixture was warmed to RT and stirred for 12 h. The reaction mixture was quenched by the addition of 2N HCl, extracted with ethyl acetate, dried over sodium sulphate and concentrated. The crude product was purified by column chromatography with ethyl acetate: petroleum ether to afford the title compound as off-white solid (5.1 g, 56% yield. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): δ 11.43(s,1H), 7.77(dd, J=9.5,3.2 Hz, 1H), 7.42(dt, J=8.7,3.2 Hz, 1H),7.33(t, J=7.3 Hz, 2H), 7.26(m, 3H), 7.01(q, J=4.6 Hz, 1H),4.42(s, 2H).
Quantity
8.09 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
7.92 g
Type
reactant
Reaction Step Four
Yield
56%

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